molecular formula C15H10N4O2S B2850646 (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile CAS No. 328027-85-6

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile

Cat. No.: B2850646
CAS No.: 328027-85-6
M. Wt: 310.33
InChI Key: QJTQJJWAQKTXPK-CSKARUKUSA-N
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Description

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a benzimidazole core tethered to a 5-nitrothiophene moiety via an acrylonitrile bridge. The compound’s structure combines electron-deficient aromatic systems (nitrothiophene) with the planar benzimidazole scaffold, which is often associated with biological activity, particularly in anticancer and antimicrobial contexts.

Properties

IUPAC Name

(E)-2-(1-methylbenzimidazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S/c1-18-13-5-3-2-4-12(13)17-15(18)10(9-16)8-11-6-7-14(22-11)19(20)21/h2-8H,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTQJJWAQKTXPK-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(S3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(S3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its effects and mechanisms of action.

Structure and Composition

The chemical structure of the compound is characterized by the presence of a benzo[d]imidazole moiety, which is known for its diverse biological activities. The molecular formula is C15_{15}H12_{12}N4_{4}O2_{2}S, and it possesses a molecular weight of approximately 304.34 g/mol. The compound features a nitrile group and a nitrothiophenyl group, contributing to its reactivity and potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The specific synthetic route is crucial for optimizing yield and purity, which are essential for subsequent biological evaluations.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a related benzo[d]imidazole derivative was shown to inhibit the growth of various cancer cell lines, including breast and cervical cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)3.18Apoptosis induction
Compound BHeLa (Cervical)8.12Cell cycle arrest
This compound TBDTBD

Antimicrobial Activity

In addition to anticancer properties, derivatives of benzo[d]imidazole have shown promising antimicrobial activity against various pathogens. A study indicated that compounds with similar structures inhibited bacterial growth through disruption of cell membrane integrity .

Case Study: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of synthesized benzo[d]imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as alternative therapeutic agents.

The biological activity of this compound may involve several mechanisms:

  • DNA Intercalation : Similar compounds have been reported to intercalate into DNA, leading to inhibition of replication.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed as a mechanism for inducing apoptosis in cancer cells.

Scientific Research Applications

Antitumor Activity

A significant body of research has focused on the antitumor properties of acrylonitrile derivatives, including (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile. Studies have demonstrated that derivatives with similar structures exhibit substantial growth inhibition against various cancer cell lines. For instance, compounds like 2l and 5a–d showed mean growth inhibition percentages ranging from 0.38 to 7.91 μM across multiple cancer types, including leukemia, lung cancer, and breast cancer .

Table 1: Antitumor Activity Overview

CompoundMean Growth Inhibition (%)Most Sensitive Cell LineGI50 (μM)
2l26.05MDA-MB-435 (melanoma)0.0244
5a32.33OVCAR-3 (ovarian cancer)0.0866
5b24.19MDA-MB-435 (melanoma)0.0866

The National Cancer Institute's screening program has validated these findings, highlighting the potential for further development into effective anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have shown promising antimicrobial activity against various pathogens. Research indicates that benzimidazole derivatives can affect bacterial cell wall synthesis, making them potential candidates for treating resistant bacterial strains .

Case Studies

Several case studies have been documented regarding the application of this compound in preclinical settings:

  • Study on Antitumor Efficacy : A study evaluated the efficacy of acrylonitrile derivatives against a panel of human tumor cell lines, revealing that certain modifications to the benzimidazole structure significantly enhanced antitumor activity .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties of related compounds, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria at low concentrations .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituent (R) Yield (%) Melting Point (°C) Key Structural Features
Target Compound 5-nitrothiophen-2-yl - - Nitro-thiophene, methyl-benzimidazole
(E)-8r () 3,4,5-trimethoxybenzoyl 80 176.3–209.0 Methoxy-rich aryl group
(E)-2-(1H-Benzo[...] () 4-nitrophenyl - - Nitro-phenyl, no methyl group
(E)-14 () 2-chloroquinolin-3-yl - - Chloro-quinoline hybrid
CAS 307533-98-8 () 4-bromophenyl - - Bromo-phenyl, increased lipophilicity

Electronic and Reactivity Profiles

  • Steric Considerations: Bulky substituents like bromophenyl (CAS 307533-98-8) or quinoline (Compound 14) may hinder molecular interactions, whereas the nitro-thiophene’s smaller size could favor better target engagement .
  • Frontier Molecular Orbital (FMO) Analysis : Studies on similar compounds () suggest that electron-withdrawing groups lower the LUMO energy, enhancing reactivity in charge-transfer processes .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves a Knoevenagel condensation between a benzimidazole aldehyde derivative and a nitrothiophene-substituted acrylonitrile precursor. For example:

  • React 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde with 5-nitrothiophene-2-acetonitrile in ethanol using L-proline (15 mol%) as a catalyst .
  • Monitor reaction progress via TLC and purify the product via recrystallization (e.g., ethanol/water mixtures) .
    Optimization Strategies:
  • Vary reaction temperature (60–80°C) and solvent polarity (DMF vs. ethanol) to enhance yield.
  • Use microwave-assisted synthesis to reduce reaction time .

Q. How is the E-configuration of the acrylonitrile moiety confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy: Analyze coupling constants (JH-H) in the vinyl region. For E-isomers, trans coupling constants typically range from 12–16 Hz .
  • X-ray Crystallography: Resolve the crystal structure using SHELXL for refinement. The E-configuration is confirmed by the dihedral angle between the benzimidazole and nitrothiophene groups .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

TechniqueKey ParametersPurpose
1H/13C NMR δ 7.3–8.1 ppm (aromatic protons), δ 2.5–3.0 ppm (methyl group)Confirm substituent connectivity and stereochemistry
IR Spectroscopy Peaks at ~2230 cm⁻¹ (C≡N stretch), ~1520 cm⁻¹ (NO₂ asymmetric stretch)Identify functional groups
Mass Spectrometry Molecular ion peak matching theoretical m/z (e.g., 350.3 g/mol)Verify molecular weight

Q. How can solubility challenges in biological assays be addressed?

Methodological Answer:

  • Use co-solvents like DMSO (≤1% v/v) to dissolve the compound while maintaining cell viability .
  • Synthesize water-soluble prodrugs by introducing sulfonate or PEGylated groups .

Advanced Research Questions

Q. How should discrepancies in crystallographic data refinement be resolved?

Methodological Answer:

  • Check for Twinning: Use SHELXL’s TWIN/BASF commands to model twinned crystals .
  • Disorder Modeling: Refine split positions for flexible groups (e.g., nitrothiophene) with PART/SUMP restraints .
  • Validation Tools: Employ R1/wR2 residuals and check ADDSYM for missed symmetry .

Q. What strategies are effective for elucidating the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

  • Kinase Profiling Assays: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ATP-Glo™ luminescence assays .
  • Molecular Dynamics Simulations: Dock the compound into kinase active sites (e.g., PDB: 1M17) and calculate binding free energy (ΔG) with AMBER .
  • Cellular Pathway Analysis: Quantify phosphorylation levels via Western blot (e.g., ERK/Akt pathways) .

Q. How can reaction conditions be optimized to minimize byproducts during scale-up?

Methodological Answer:

ParameterOptimization ApproachExpected Outcome
Catalyst Replace L-proline with DBU (1,8-diazabicycloundec-7-ene)Faster kinetics, reduced side reactions
Solvent Switch to DMF with 5 Å molecular sievesSuppress hydrolysis of nitrile groups
Workup Use flash chromatography (hexane:EtOAc gradient) instead of recrystallizationHigher purity (≥95%)

Q. How do stereochemical instabilities under physiological conditions affect bioactivity interpretation?

Methodological Answer:

  • Stability Assays: Incubate the compound in PBS (pH 7.4) at 37°C for 24h. Monitor isomerization via HPLC (C18 column, 220 nm) .
  • Bioactivity Correlation: Compare IC50 values of fresh vs. aged samples in cytotoxicity assays (e.g., MTT on HeLa cells). A >20% drop indicates instability .

Q. What computational methods predict interactions with DNA or protein targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to B-DNA (PDB: 1BNA) or topoisomerase II (PDB: 1ZXM). Focus on π-π stacking (benzimidazole-DNA) and H-bonding (nitro-thiophene-protein) .
  • QSAR Modeling: Train a model with descriptors like LogP, polar surface area, and H-bond acceptors to predict IC50 trends .

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